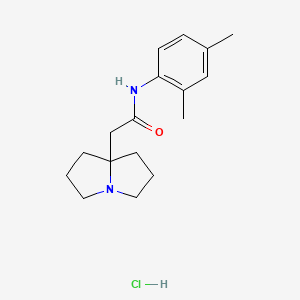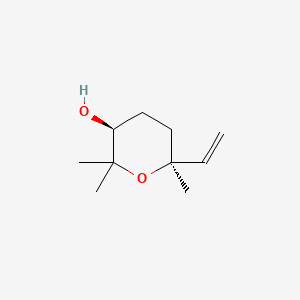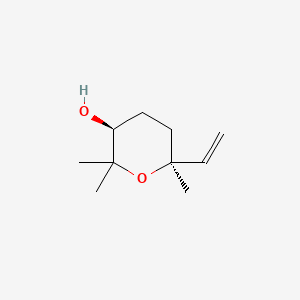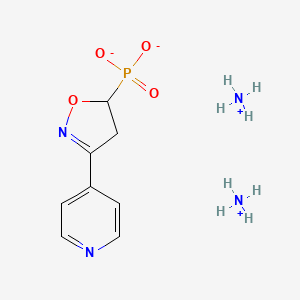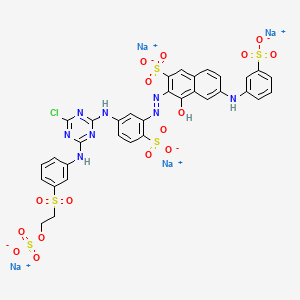
Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple sulphonate groups, a triazine ring, and azo linkages.
Vorbereitungsmethoden
The synthesis of Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate involves several steps. The process typically starts with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulphone derivatives, while reduction reactions may result in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used in studies related to enzyme inhibition and protein binding. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulphonate groups and azo linkages play a crucial role in its binding to target molecules. The triazine ring structure also contributes to its activity by providing a stable framework for interactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tetrasodium 3-((5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate can be compared with other similar compounds, such as sulphonated azo dyes and triazine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of sulphonate groups, azo linkages, and triazine ring in this compound makes it distinct and versatile for various applications.
Eigenschaften
CAS-Nummer |
79809-26-0 |
|---|---|
Molekularformel |
C33H23ClN8Na4O16S5 |
Molekulargewicht |
1075.3 g/mol |
IUPAC-Name |
tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C33H27ClN8O16S5.4Na/c34-31-38-32(36-20-4-1-5-23(14-20)59(44,45)12-11-58-63(55,56)57)40-33(39-31)37-22-9-10-27(61(49,50)51)26(17-22)41-42-29-28(62(52,53)54)13-18-7-8-21(16-25(18)30(29)43)35-19-3-2-6-24(15-19)60(46,47)48;;;;/h1-10,13-17,35,43H,11-12H2,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H2,36,37,38,39,40);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
AHVQFIVLXIXFPB-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


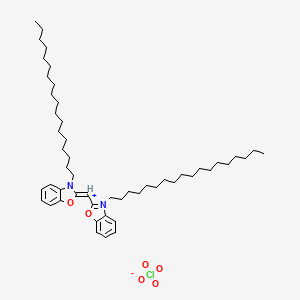
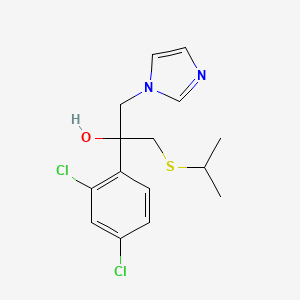





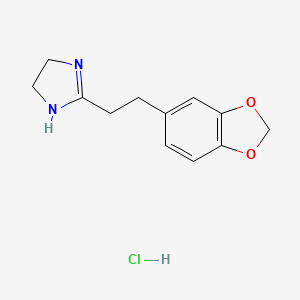
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)

